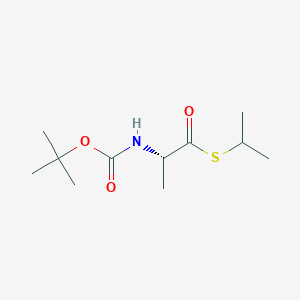

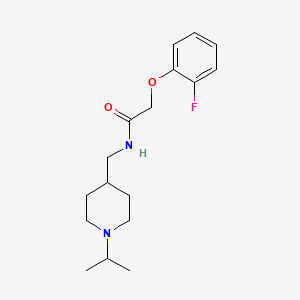

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

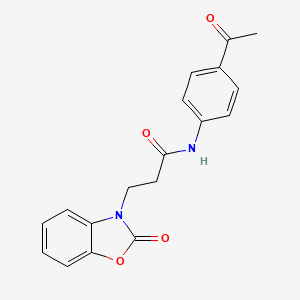

The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-amino acids are generally synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .

Chemical Reactions Analysis

Boc-amino acids are typically used in peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other parts of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Boc-amino acids are generally stable under basic conditions but react under acidic conditions .

Applications De Recherche Scientifique

Rapid Analysis of Amino Acid Enantiomers

Amino acids have been derivatized using compounds like ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate in a reaction medium containing different alcohols to produce a wide variety of N(O)-alkoxycarbonyl alkyl esters. These derivatives are then used for rapid separation of enantiomeric isomers by capillary gas chromatography (GC) with a chiral stationary phase. This method has shown significant utility in the enantiomer separation of amino acids, demonstrating the critical role of derivatization agents in chiral analysis (Abe et al., 1996).

Asymmetric Synthesis of Protected 1,2-Amino Alcohols

tert-Butanesulfinyl aldimines and ketimines have been utilized as precursors in the synthesis of protected 1,2-amino alcohols, achieving high yields and diastereoselectivities. These compounds serve as critical intermediates in the synthesis, highlighting the versatility of tert-butanesulfinyl and tert-butoxycarbonyl protected intermediates in asymmetric synthesis (Tang et al., 2001).

Polymer Science Applications

The synthesis of tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers has been achieved, leading to the development of polymers suitable as amino-protecting groups. These polymers exhibit controlled reactivity, highlighting the potential of such modifications in creating specialized polymers for various applications, including drug delivery systems and material science (Rehse & Ritter, 1989).

Synthesis and Properties of Amino Acid-Based Polyacetylenes

A study on the synthesis and polymerization of novel amino acid-derived acetylene monomers, such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, has shed light on the properties of the formed polymers. These polymers exhibit significant optical activity and potential for helical conformation, indicating their usefulness in the development of new materials with specific optical properties (Gao et al., 2003).

Environmental Applications

The role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system demonstrates an innovative approach to addressing environmental pollutants. This research highlights the potential of using enzymatic methods to degrade harmful chemicals in non-aqueous environments, showcasing a practical application of biochemical engineering for environmental protection (Chhaya & Gupte, 2013).

Mécanisme D'action

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis .

Mode of Action

The compound, being a Boc-protected amino acid derivative, is likely to participate in peptide synthesis . The Boc group serves as a protective group for the amino group, preventing it from unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .

Biochemical Pathways

The compound is likely involved in the synthesis of peptides . In peptide synthesis, amino acids are linked together via peptide bonds, which are formed between the carboxyl group of one amino acid and the amino group of another. The Boc group in the compound protects the amino group during the formation of these bonds, ensuring that the peptide chain grows in the desired manner .

Result of Action

The primary result of the compound’s action would be the formation of peptides with the desired sequence . The use of Boc-protected amino acids like this compound allows for the selective formation of peptide bonds, enabling the synthesis of peptides with complex sequences .

Action Environment

The action of the compound, particularly the removal of the Boc group, is influenced by the acidity of the environment . Acidic conditions are required to remove the Boc group and reveal the free amino group for peptide bond formation . The compound’s stability and efficacy would also be influenced by factors such as temperature and the presence of other reactants .

Orientations Futures

Propriétés

IUPAC Name |

S-propan-2-yl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-7(2)16-9(13)8(3)12-10(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRMZPOOHRGFV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)SC(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-S-Isopropyl 2-((tert-butoxycarbonyl)amino)propanethioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)

![2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2842525.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)

![[1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B2842532.png)

![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)